molecular formula C24H30N2O4 B5961285 2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5961285
M. Wt: 410.5 g/mol
InChI Key: SCSVSRAXUZYZIY-NRACJGDPSA-N
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Description

2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the cyclohexenone derivative, followed by the introduction of the butan-2-yl amino group. The final step involves the formation of the isoindole-1,3-dione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{2-[(METHYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-(4-{2-[(ETHYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of 2-(4-{2-[(BUTAN-2-YL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the spatial arrangement of atoms make it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4Z)-4-(2-butan-2-ylimino-4,4-dimethyl-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-15(2)25-18-13-24(3,4)14-20(28)21(18)19(27)11-8-12-26-22(29)16-9-6-7-10-17(16)23(26)30/h6-7,9-10,15,27H,5,8,11-14H2,1-4H3/b21-19-,25-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSVSRAXUZYZIY-NRACJGDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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